molecular formula C7H6F3N3O4 B2781500 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 2054953-19-2

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2781500
CAS No.: 2054953-19-2
M. Wt: 253.137
InChI Key: SWMDAJQFCOQARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3N3O4. It is characterized by the presence of trifluoromethyl and nitropyrazole groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitropyrazole with a trifluoromethyl-containing precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the nitropyrazole group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar compounds to 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid include:

    4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which affects its reactivity and applications.

    4,4,4-Trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDAJQFCOQARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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